10-Hydroxynortriptyline: A Comprehensive Technical Guide to a Key Nortriptyline Metabolite
10-Hydroxynortriptyline: A Comprehensive Technical Guide to a Key Nortriptyline Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 10-hydroxynortriptyline is of significant pharmacological and clinical importance. This technical guide provides an in-depth analysis of 10-hydroxynortriptyline, covering its metabolic formation, stereochemistry, pharmacokinetic profile, and analytical quantification. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in the fields of pharmacology and drug development.
Introduction
Nortriptyline (NT), the active metabolite of amitriptyline (B1667244), is primarily metabolized in the liver.[1][2][3] The main metabolic pathways are hydroxylation and N-demethylation, which are critical for its clearance and are mediated by the cytochrome P450 (CYP) enzyme system.[4] The most significant metabolic route is the hydroxylation at the 10-position of the dibenzocycloheptene ring, which results in the formation of 10-hydroxynortriptyline (10-OH-NT).[1][4] This metabolite is not only abundant but also pharmacologically active, contributing to both the therapeutic and potential toxic effects of nortriptyline treatment.[1][5] Understanding the characteristics of 10-hydroxynortriptyline is therefore crucial for optimizing nortriptyline therapy and for the development of new chemical entities targeting similar pathways.
Metabolic Pathway of Nortriptyline to 10-Hydroxynortriptyline
The formation of 10-hydroxynortriptyline is a critical step in the biotransformation of nortriptyline. This process is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][2][4]
Enzymatic Conversion
The hydroxylation of nortriptyline to 10-hydroxynortriptyline is predominantly mediated by CYP2D6, which exhibits high affinity for this reaction.[6] CYP3A4 also contributes to this metabolic step, but with a lower affinity.[6] The involvement of CYP2D6 is of particular clinical significance due to the well-documented genetic polymorphisms in the CYP2D6 gene, which can lead to substantial inter-individual variability in nortriptyline metabolism and plasma concentrations.[4]
Stereochemistry
The hydroxylation of nortriptyline is a stereoselective process, yielding two main isomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[4] The (E)-isomer is the major metabolite and is found in significantly higher concentrations in plasma than the (Z)-isomer.[4][5] The formation of the (E)-isomer is strongly associated with CYP2D6 activity, whereas the formation of the (Z)-isomer is less dependent on this specific enzyme.[1]
Figure 1: Simplified metabolic pathway of nortriptyline.
Quantitative Data
The pharmacokinetics of nortriptyline and its primary active metabolite, 10-hydroxynortriptyline, are significantly influenced by the patient's CYP2D6 genotype.[1] The following tables summarize key pharmacokinetic and enzyme kinetic parameters.
Table 1: Enzyme Kinetic Parameters for Nortriptyline Metabolism
| Pathway | Enzyme | Km (μM) | Vmax (relative) |
| 10-Hydroxylation | CYP2D6 | 2.1 | High |
| CYP3A4 | 37.4 | Low | |
| N-Demethylation | CYP2D6 | - | - |
| CYP2C19 | - | - | |
| Data sourced from Olesen & Linnet, 1999.[6] |
Table 2: Pharmacokinetic Parameters of Nortriptyline and 10-Hydroxynortriptyline by CYP2D6 Genotype in Chinese Subjects
| CYP2D6 Genotype | Analyte | AUC (nmol·h/L) | t½ (hours) |
| 1/1 (Extensive Metabolizer) | Nortriptyline | 1817 | - |
| 10-OH-NT | 2273 | - | |
| 1/10 (Intermediate Metabolizer) | Nortriptyline | - | - |
| 10-OH-NT | - | - | |
| 10/10 (Poor Metabolizer) | Nortriptyline | 4002 | - |
| 10-OH-NT | 1704 | - | |
| Data adapted from Yue QY et al., 1998.[7] |
Table 3: Pharmacokinetic Parameters of Nortriptyline and 10-Hydroxynortriptyline by Number of Functional CYP2D6 Genes in White Persons
| Functional CYP2D6 Genes | Analyte | AUC (nM·hr) | t½ (hours) |
| 0 (Poor Metabolizer) | Nortriptyline | 4301 | 54.5 |
| 10-OH-NT | 1537 | 52.2 | |
| 1 (Intermediate Metabolizer) | Nortriptyline | - | - |
| 10-OH-NT | - | - | |
| 2 (Extensive Metabolizer) | Nortriptyline | 1295 | - |
| 10-OH-NT | 1711 | - | |
| 3 (Ultrarapid Metabolizer) | Nortriptyline | 860 | 18.1 |
| 10-OH-NT | 2731 | 17.6 | |
| 13 (Ultrarapid Metabolizer) | Nortriptyline | 267 | 19.0 |
| 10-OH-NT | 3442 | 9.5 | |
| Data adapted from Dalén P et al., 1998.[8][9] |
Table 4: Plasma Protein Binding
| Compound | Fraction Bound (%) | Primary Binding Proteins |
| Nortriptyline | 93-95 | Albumin, alpha-1 acid glycoprotein |
| (E)-10-Hydroxynortriptyline | ~60 | Albumin |
| Data sourced from various studies.[10][11][12] |
Experimental Protocols
This section outlines methodologies for key experiments used in the study of nortriptyline metabolism and the quantification of its metabolites.
In Vitro Metabolism Assay using Human Liver Microsomes (HLMs)
This protocol provides a general framework for assessing the metabolism of nortriptyline in a complex, physiologically relevant in vitro system.[4]
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Nortriptyline hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., nortriptyline-d3)
-
-
Procedure:
-
Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes. The final incubation volume is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear formation of metabolites.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the parent drug (nortriptyline) and its metabolites (10-hydroxynortriptyline, desmethylnortriptyline).[4]
-
Quantification of Nortriptyline and 10-Hydroxynortriptyline in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nortriptyline and its major metabolite, 10-hydroxynortriptyline, in human plasma.[13][14]
-
Sample Preparation (Protein Precipitation): [14]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate.
-
Dilute the supernatant with water prior to injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase, typically consisting of acetonitrile and water with a modifier like formic acid.[14]
-
Tandem Mass Spectrometry: Employ electrospray ionization (ESI) in the positive mode with multiple reaction monitoring (MRM) for detection and quantification.[13][14]
-
Figure 2: General workflow for LC-MS/MS analysis of nortriptyline and its metabolites.
Pharmacological Activity and Clinical Significance
10-hydroxynortriptyline is not merely an inactive byproduct of nortriptyline metabolism; it possesses its own pharmacological activity.
-
(E)-10-hydroxynortriptyline is an active metabolite with approximately half the potency of the parent drug, nortriptyline.[1] It contributes to the overall therapeutic effect and may also play a role in the adverse effects associated with nortriptyline therapy.[1][5]
-
The plasma concentration of 10-hydroxynortriptyline, and particularly the ratio of nortriptyline to 10-hydroxynortriptyline, can serve as a valuable biomarker for assessing an individual's CYP2D6 metabolic activity.[13] This information can be used to guide dose adjustments and personalize nortriptyline treatment, thereby minimizing the risk of adverse drug reactions and improving therapeutic outcomes.
-
Studies have suggested that 10-hydroxynortriptyline may be more selective for noradrenergic neurons than nortriptyline itself.[15] High concentrations of 10-hydroxynortriptyline have been associated with cardiotoxicity.[16][17][18]
Conclusion
10-hydroxynortriptyline is a pivotal metabolite in the pharmacology of nortriptyline. Its formation, primarily mediated by the polymorphic enzyme CYP2D6, leads to the production of stereoisomers with distinct pharmacological properties. The significant inter-individual variability in the plasma concentrations of both nortriptyline and 10-hydroxynortriptyline, largely attributable to CYP2D6 genetic polymorphisms, underscores the importance of therapeutic drug monitoring and pharmacogenetic testing in clinical practice. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of nortriptyline's metabolic fate and the clinical implications of its active metabolite, 10-hydroxynortriptyline.
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